Cas no 1892461-96-9 (5H-Pyrido[4,3-b]indole-7-propanoic acid)
5H-Pyrido[4,3-b]indole-7-propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 5H-Pyrido[4,3-b]indole-7-propanoic acid
- 3-{5H-pyrido[4,3-b]indol-7-yl}propanoic acid
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- MDL: MFCD32663363
- Inchi: 1S/C14H12N2O2/c17-14(18)4-2-9-1-3-10-11-8-15-6-5-12(11)16-13(10)7-9/h1,3,5-8,16H,2,4H2,(H,17,18)
- InChI Key: FFZYKDATHLINEZ-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(CCC(O)=O)=C2)C2C=NC=CC1=2
5H-Pyrido[4,3-b]indole-7-propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1602730-100mg |
Aberrant tau ligand 1 |
1892461-96-9 | 98% | 100mg |
¥15506.00 | 2025-07-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1602730-250mg |
Aberrant tau ligand 1 |
1892461-96-9 | 98% | 250mg |
¥23999.00 | 2025-07-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1602730-1g |
3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid |
1892461-96-9 | 98% | 1g |
¥35280 | 2023-03-13 | |
| AstaTech | AT23292-0.1/G |
3-(5H-PYRIDO[4,3-B]INDOL-7-YL)PROPANOIC ACID |
1892461-96-9 | 95% | 0.1g |
$1399 | 2023-09-19 | |
| AstaTech | AT23292-0.25/G |
3-(5H-PYRIDO[4,3-B]INDOL-7-YL)PROPANOIC ACID |
1892461-96-9 | 95% | 0.25g |
$1999 | 2023-09-19 | |
| AstaTech | AT23292-1/G |
3-(5H-PYRIDO[4,3-B]INDOL-7-YL)PROPANOIC ACID |
1892461-96-9 | 95% | 1g |
$3999 | 2023-09-19 | |
| Enamine | EN300-7436718-0.05g |
3-{5H-pyrido[4,3-b]indol-7-yl}propanoic acid |
1892461-96-9 | 95% | 0.05g |
$948.0 | 2024-05-23 | |
| Enamine | EN300-7436718-0.1g |
3-{5H-pyrido[4,3-b]indol-7-yl}propanoic acid |
1892461-96-9 | 95% | 0.1g |
$1168.0 | 2024-05-23 | |
| Enamine | EN300-7436718-0.25g |
3-{5H-pyrido[4,3-b]indol-7-yl}propanoic acid |
1892461-96-9 | 95% | 0.25g |
$1668.0 | 2024-05-23 | |
| Enamine | EN300-7436718-0.5g |
3-{5H-pyrido[4,3-b]indol-7-yl}propanoic acid |
1892461-96-9 | 95% | 0.5g |
$2627.0 | 2024-05-23 |
5H-Pyrido[4,3-b]indole-7-propanoic acid Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 5H-Pyrido[4,3-b]indole-7-propanoic acid
5H-Pyrido[4,3-b]indole-7-propanoic Acid: A Comprehensive Overview
5H-Pyrido[4,3-b]indole-7-propanoic acid, also known by its CAS number 1892461-96-9, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule features a unique fused ring system combining a pyridine ring with an indole moiety, making it a subject of interest for researchers exploring novel drug candidates and bioactive molecules.
The structural uniqueness of 5H-Pyrido[4,3-b]indole-7-propanoic acid lies in its heterocyclic framework. The pyrido[4,3-b]indole system is a bicyclic structure where a pyridine ring is fused to an indole ring. This arrangement creates a rigid and planar structure, which is often associated with favorable pharmacokinetic properties and bioavailability. The presence of the propanoic acid group at the 7-position further enhances the compound's functional diversity, making it a potential candidate for various biological assays.
Recent studies have highlighted the potential of 5H-Pyrido[4,3-b]indole-7-propanoic acid in the realm of medicinal chemistry. Researchers have investigated its ability to modulate key biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), which are central to numerous pathological processes. For instance, a study published in 2023 demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, suggesting its potential as a lead compound for anti-cancer drug development.
In addition to its enzymatic activity, 5H-Pyrido[4,3-b]indole-7-propanoic acid has shown promising results in preclinical models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neuronal receptors makes it a valuable tool for exploring therapeutic interventions in conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, the compound's propanoic acid moiety has been implicated in modulating neurotransmitter systems, adding another layer of complexity to its pharmacological profile.
The synthesis of 5H-Pyrido[4,3-b]indole-7-propanoic acid involves a multi-step process that combines principles from both classical and modern organic chemistry. Key steps include the formation of the pyrido[4,3-b]indole core through cyclization reactions and subsequent functionalization to introduce the propanoic acid group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both analytical studies and preclinical testing.
The pharmacokinetic properties of 5H-Pyrido[4,3-b]indole-7-propanoic acid have been extensively studied in animal models. These studies have revealed that the compound exhibits moderate solubility in aqueous solutions and demonstrates acceptable oral bioavailability. Such characteristics are crucial for its potential translation into clinical applications. However, further research is required to fully understand its metabolic pathways and potential toxicity profiles.
In conclusion, 5H-Pyrido[4,3-b]indole-7-propanoic acid, with its unique structural features and diverse biological activities, represents a compelling candidate for drug discovery efforts. Its ability to interact with key biological targets and modulate complex physiological processes positions it as a valuable asset in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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